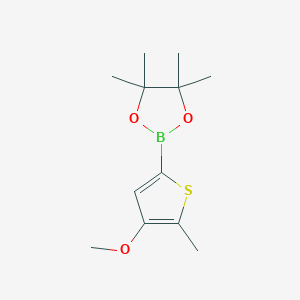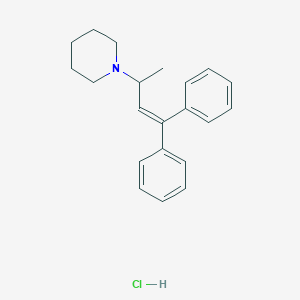
Di-Fmoc-L-cystathionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-Fmoc-L-cystathionine: is a fluorenylmethoxycarbonyl (Fmoc) protected derivative of the amino acid cysteine. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques. Cysteine, a versatile amino acid, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .
準備方法
Synthetic Routes and Reaction Conditions: Di-Fmoc-L-cystathionine can be synthesized through the manipulation of protected derivatives of amino acids such as L-aspartic and L-glutamic acid. The preparation involves the use of ω-iodoamino acids in thioalkylation reactions with sulfur nucleophiles like the ester of L-cysteine and potassium thioacetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. These methods are scalable and allow for the efficient production of peptide derivatives .
化学反応の分析
Types of Reactions: Di-Fmoc-L-cystathionine undergoes various chemical reactions, including:
Thioalkylation: Reaction with sulfur nucleophiles.
Hydrolysis: Breaking down into constituent amino acids.
Elimination Reactions: Formation of double bonds through the removal of atoms or groups.
Common Reagents and Conditions:
Thioalkylation: Uses ω-iodoamino acids and sulfur nucleophiles like potassium thioacetate.
Hydrolysis: Typically involves acidic or basic conditions to cleave peptide bonds.
Elimination Reactions: Often facilitated by heat or catalytic agents.
Major Products:
Thioalkylation: Produces thioether-containing peptides.
Hydrolysis: Results in free amino acids.
Elimination Reactions: Yields compounds with double bonds.
科学的研究の応用
Di-Fmoc-L-cystathionine has several scientific research applications, including:
Proteomics Studies: Used as an unusual amino acid analog to aid in the deconvolution of protein structure and function.
Solid-Phase Peptide Synthesis: Facilitates the synthesis of complex peptides and proteins.
Biomedical Research: Potentially useful in studying the role of cysteine in biological processes and disease mechanisms.
作用機序
The mechanism of action of Di-Fmoc-L-cystathionine involves its role as a protected cysteine derivative. The Fmoc group provides stability and prevents unwanted reactions during peptide synthesis. Upon removal of the Fmoc group, the free cysteine can participate in forming disulfide bonds, which are crucial for protein folding and stability .
類似化合物との比較
L-cystathionine: A metabolic intermediate in the pathway to make cysteine from homocysteine.
L-homocysteine: Another sulfur-containing amino acid involved in various metabolic processes.
Fmoc-L-lysine: An Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: Di-Fmoc-L-cystathionine is unique due to its dual Fmoc protection, which enhances its stability and utility in peptide synthesis. This dual protection allows for more controlled and efficient synthesis of complex peptides compared to single Fmoc-protected amino acids .
特性
分子式 |
C37H34N2O8S |
|---|---|
分子量 |
666.7 g/mol |
IUPAC名 |
(2S)-4-[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33-/m0/s1 |
InChIキー |
HTUWSGAPOVGKGH-LQJZCPKCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)

![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)

![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)



![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
